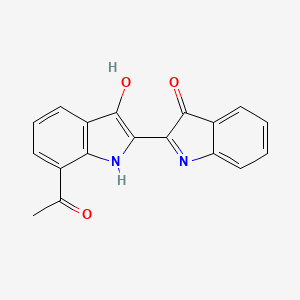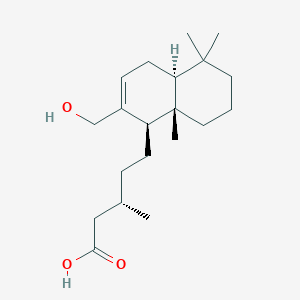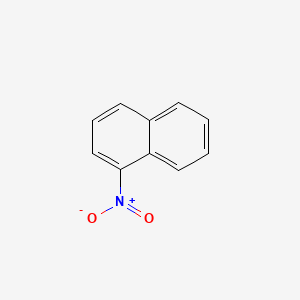
p53 and MDM2 proteins-interaction-inhibitor dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
p53 and MDM2 proteins-interaction-inhibitor (2Hcl) is an inhibitor of the interaction between p53 and MDM2 proteins.
Scientific Research Applications
Discovery and Development
- The development of p53-MDM2 interaction inhibitors, such as RG7388, represents a significant advancement in cancer treatment. These inhibitors have superior potency and selectivity, aimed at restoring p53 activity by blocking its interaction with MDM2. This is crucial for cancer therapy as the p53-MDM2 interaction plays a vital role in tumorigenesis (Ding et al., 2013).
Novel Binding Mechanisms
- Discovery of dihydroisoquinolinone derivatives has led to a new class of small molecule inhibitors of the p53-MDM2 interaction. These derivatives show significant cellular activity and present an unprecedented binding mode for p53-MDM2 inhibitors (Gessier et al., 2015).
Natural Product Inhibition
- Natural products like chlorofusin inhibit the MDM2-p53 interaction, offering alternative therapeutic approaches for cancer. Synthetic studies on chlorofusin have led to a reassignment of its stereochemistry and enabled the creation of analogues for biological evaluation (Clark et al., 2009).
Clinical Trials and Pharmacology
- The MDM2 inhibitor NVP-CGM097 is undergoing clinical trials for p53wt tumors. This inhibitor is a product of extensive medicinal chemistry and pharmacology studies, demonstrating the potential of such inhibitors in cancer therapy (Holzer et al., 2015).
Structural Insights and Design
- Structural studies have been pivotal in designing inhibitors for the MDM2-p53 interaction. Understanding transient protein states has enabled the development of inhibitors with nanomolar to micromolar affinities (Bista et al., 2013).
Clinical Implications
- Several small-molecule MDM2 inhibitors have advanced into early phase clinical trials for cancer treatment, emphasizing their significance as a new cancer therapeutic strategy (Zhao et al., 2014).
Molecular Dynamics and Inhibition Mechanisms
- Comparative molecular dynamics studies reveal mechanisms of inhibitor recognition and anti-cancer activity. This is crucial for understanding the MDM2-p53 interactions and developing effective cancer therapeutics (El Habbash et al., 2022).
Virtual Screening and Drug Discovery
- Virtual screening strategies have been employed to identify new inhibitors of the p53-MDM2 interaction, offering a promising approach for cancer therapy (Sirous et al., 2019).
properties
Molecular Formula |
C40H51Cl4N5O4 |
|---|---|
Molecular Weight |
807.68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)

